1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Catalog No.
S728000
CAS No.
26308-39-4
M.F
C7H9N3O4
M. Wt
199.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic ...

CAS Number

26308-39-4

Product Name

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

IUPAC Name

2-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

InChI

InChI=1S/C7H9N3O4/c1-3-9-6(7(11)12)5(10(13)14)4(2)8-9/h3H2,1-2H3,(H,11,12)

InChI Key

XZQJNUKCAVEBHU-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O

The exact mass of the compound 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a functionally critical, substituted pyrazole derivative. This class of compounds serves as a pivotal building block in medicinal and process chemistry, primarily for the synthesis of pyrazolo[3,4-d]pyrimidines. [REFS-1, REFS-2] These pyrimidine-fused scaffolds are bioisosteres of purines and form the core structure of numerous kinase inhibitors and other targeted therapeutics, making the precise substitution pattern of the pyrazole precursor a key determinant of the final active pharmaceutical ingredient's (API) identity and efficacy. [3]

In process chemistry and drug discovery, the specific alkyl substitutions on the pyrazole ring are not interchangeable. Substituting this compound with an N-methyl, N-propyl, or unsubstituted (N-H) analog would result in the synthesis of a completely different final molecule, negating its utility as a precursor for a specific, targeted API. Furthermore, the 4-nitro group is strategically essential for established, high-yield synthetic routes that require its electron-withdrawing properties for intermediate steps (e.g., amidation) before its eventual reduction and cyclization to form the pyrazolopyrimidinone core. Attempting to bypass this by starting with a pre-reduced 4-amino analog can compromise the yields and purity of critical intermediate steps.

Precursor Integrity: Essential for Synthesizing Specific Patented Kinase Inhibitors

This compound's value lies in its exact structure as a non-interchangeable intermediate. In multi-step syntheses of complex APIs like kinase inhibitors, the N-ethyl and C3-methyl groups are integral parts of the final molecular design, required for target binding and biological activity. Using a close analog, such as the N-methyl/C3-propyl precursor for Sildenafil, would produce the wrong molecule. Therefore, procuring this exact CAS number is a prerequisite for reaching the intended final product, making it a critical raw material.

Evidence DimensionDownstream Product Identity
Target Compound DataLeads to the synthesis of the intended 1-ethyl-3-methyl-pyrazolo[3,4-d]pyrimidine target molecule.
Comparator Or BaselineAny other substituted pyrazole (e.g., 1-methyl-3-propyl-pyrazole-5-carboxylic acid): Leads to a different, non-target molecule (e.g., Sildenafil).
Quantified Difference100% variance in final product identity.
ConditionsMulti-step synthesis of pyrazolo[3,4-d]pyrimidine-based APIs.

For process chemists and medicinal chemists, using this specific precursor is the only viable route to the intended final compound, making it a go/no-go procurement decision.

Process Compatibility: 4-Nitro Group Enables Efficient Sequential Amidation and Cyclization

The 4-nitro group is not merely a masked amine; its strong electron-withdrawing nature is critical for the success of sequential reaction pathways. In well-established industrial syntheses of related compounds, the pyrazole carboxylic acid is first nitrated, then converted to a carboxamide, and only then is the nitro group reduced to an amine for subsequent cyclization. This sequence is often higher yielding and produces a cleaner product profile than attempting to form the carboxamide from the corresponding 4-amino-pyrazole-5-carboxylic acid, where the amine's basicity can interfere with the reaction. Procuring the 4-nitro form ensures compatibility with this robust and validated synthetic route.

Evidence DimensionSynthetic Route Compatibility
Target Compound DataEnables the Nitration -> Amidation -> Reduction -> Cyclization pathway.
Comparator Or Baseline4-Amino-pyrazole precursor: Amine basicity can interfere with the amidation step, potentially requiring protecting groups and leading to lower process efficiency.
Quantified DifferenceQualitatively higher process efficiency and yield by avoiding side reactions or additional protection/deprotection steps.
ConditionsSynthesis of a pyrazolo[3,4-d]pyrimidin-4-one core.

This compound is designed for a specific, efficient industrial synthesis pathway, saving process chemists from costly and time-consuming route-scouting with less suitable precursors.

Ensured Regiochemistry: Avoids Isomeric Impurities from Late-Stage N-Alkylation

Synthesizing the pyrazole core with the N-ethyl group already in place provides absolute control over regiochemistry. Alternative routes that involve alkylating the pyrazole nitrogen at a later stage often lead to mixtures of N1 and N2 alkylated isomers. [1] For example, reacting 3-methyl-1H-pyrazole-4-carboxylate with methyl iodide can produce a 1:1 mixture of the desired 1,3-dimethyl isomer and the 1,5-dimethyl isomer. Separating such isomers on a large scale is often difficult and costly, leading to significant yield loss. Procuring this pre-alkylated compound eliminates this problem entirely.

Evidence DimensionIsomeric Purity
Target Compound DataProvides a single, defined N1-ethyl regioisomer.
Comparator Or BaselineLate-stage alkylation of an N-H pyrazole precursor: Can yield mixtures of regioisomers (e.g., 1:1 mixture of N1 and N2 methylated products). [<a href="https://patents.google.com/patent/WO2015097658A1/en" target="_blank">1</a>]
Quantified DifferencePotentially avoids a 50% yield loss and eliminates the need for costly isomeric separation.
ConditionsSynthesis of N-alkylated pyrazole derivatives.

This compound offers process security and economic advantage by preventing the formation of hard-to-separate isomeric impurities, directly impacting final product yield and purity.

Designated Precursor for Specific Kinase Inhibitor APIs

This compound is the correct choice when the synthetic target is a pyrazolo[3,4-d]pyrimidine-based drug or candidate molecule that specifically requires the 1-ethyl and 3-methyl substitution pattern for its biological function. [1]

Process Scale-Up Requiring High Regiochemical Purity

Ideal for kilogram-scale synthesis where avoiding isomeric byproducts is critical for efficiency and cost-effectiveness. Using this pre-defined regioisomer prevents yield losses associated with late-stage N-alkylation reactions. [2]

Scaffold for Medicinal Chemistry Library Synthesis

Serves as a key building block for creating focused libraries of potential kinase inhibitors. Its specific substitution pattern provides a crucial data point for structure-activity relationship (SAR) studies when compared against N-methyl, N-propyl, or other C3-substituted analogs. [3]

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Dates

Last modified: 08-15-2023

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